3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one is a synthetic organic compound categorized within the pyrazinone class. Its molecular formula is , and it has a molecular weight of 184.62 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, and serves as an intermediate in the synthesis of more complex organic molecules .
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one is classified as:
The synthesis of 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one typically involves the following steps:
The synthetic route may involve multiple steps, including:
InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2
KBBSQJNULNCABT-UHFFFAOYSA-N
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one primarily involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may lead to inhibition or activation of biochemical pathways relevant to its potential applications in treating diseases. Detailed experimental studies would be necessary to elucidate specific pathways and molecular targets involved .
The compound's physical properties include:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable characteristics for further research and development in medicinal chemistry .
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one has several scientific applications:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8